

Molecular weight of 7-Methoxybenzo[e]triazin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxybenzo[e][1,2,4]triazin-3-amine

Cat. No.: B1601121

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of 7-Methoxybenzo[e]triazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Methoxybenzo[e]triazin-3-amine

7-Methoxybenzo[e]triazin-3-amine is a substituted benzotriazine, a class of nitrogen-containing heterocyclic compounds that have garnered attention in pharmaceutical research for their potential biological activities.^[1] The precise molecular weight is a critical parameter, forming the bedrock of its chemical identity. It is indispensable for accurate compound synthesis, stoichiometric calculations in chemical reactions, quantitative analysis, and the interpretation of various spectroscopic data. The structure consists of a benzene ring fused to a 1,2,4-triazine ring, with a methoxy group at position 7 and an amine group at position 3.

Section 1: Theoretical Molecular Weight Determination

The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. This ab initio approach provides a precise, unadulterated value that serves as the gold standard for experimental verification.

Molecular Formula and Composition

The established molecular formula for 7-Methoxybenzo[e]triazin-3-amine is C₈H₈N₄O.[\[2\]](#)[\[3\]](#)[\[4\]](#)

This formula dictates the following atomic composition:

- Carbon (C): 8 atoms
- Hydrogen (H): 8 atoms
- Nitrogen (N): 4 atoms
- Oxygen (O): 1 atom

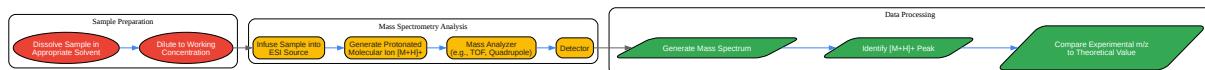
Calculation Based on Atomic Weights

To calculate the molecular weight, the number of each atom is multiplied by its standard atomic weight. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	8	12.011	96.088
Hydrogen	H	8	1.008	8.064
Nitrogen	N	4	14.007	56.028
Oxygen	O	1	15.999	15.999
Total		176.179		

Based on this calculation, the molecular weight of 7-Methoxybenzo[e]triazin-3-amine is approximately 176.18 g/mol.[\[3\]](#)[\[4\]](#) A more precise monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 176.17532 g/mol.[\[2\]](#) This distinction is crucial for high-resolution mass spectrometry.

Section 2: Experimental Verification of Molecular Weight


While theoretical calculations provide a precise value, experimental verification is a cornerstone of scientific integrity. It confirms the identity and purity of a synthesized compound. Mass spectrometry is the premier technique for this purpose.

Principle of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular weight of the parent ion and reveals structural information through fragmentation patterns. For a compound like 7-Methoxybenzo[e]triazin-3-amine, a soft ionization technique such as electrospray ionization (ESI) is typically employed to minimize fragmentation and ensure the observation of the molecular ion.

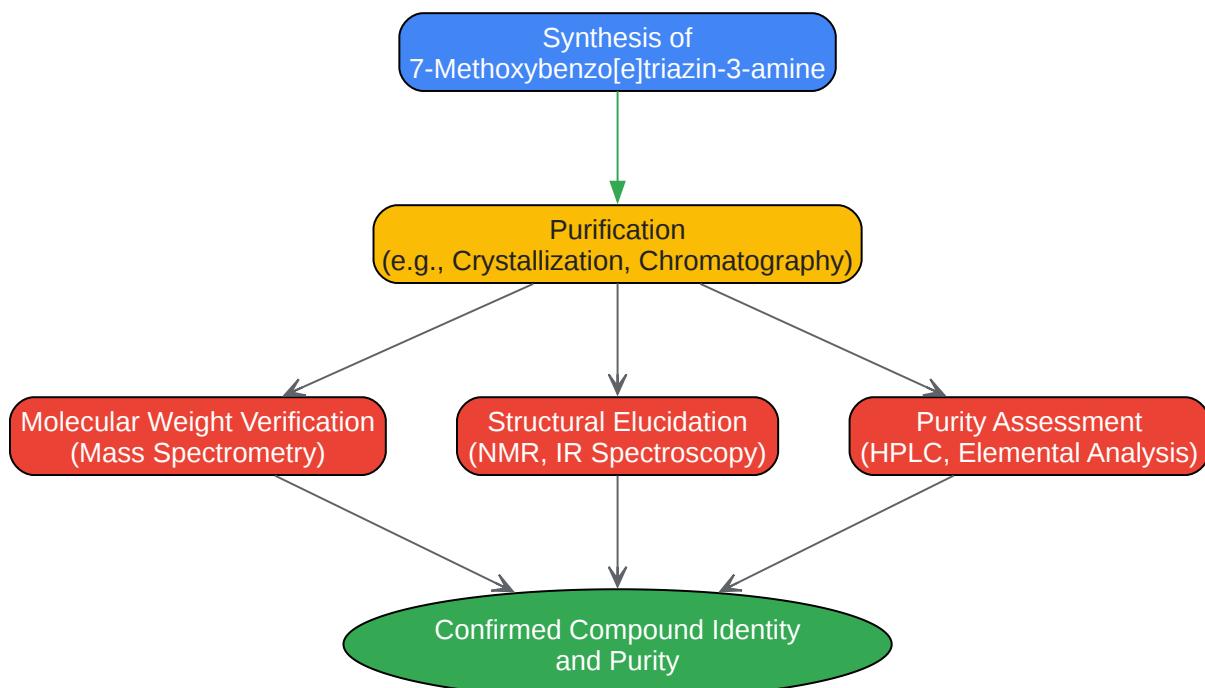
Experimental Workflow for Mass Spectrometry Analysis

The following workflow outlines the steps for determining the molecular weight of 7-Methoxybenzo[e]triazin-3-amine using ESI-MS.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for molecular weight determination by ESI-MS.

Interpretation of Results


In positive ion mode ESI-MS, 7-Methoxybenzo[e]triazin-3-amine is expected to be observed as the protonated molecular ion, $[M+H]^+$. The expected m/z value would be approximately 177.18 ($176.18 + 1.008$). High-resolution mass spectrometry would allow for the confirmation of the elemental composition by matching the exact mass to the calculated value of the protonated species ($C_8H_9N_4O^+$). The observation of this peak with high accuracy and precision provides

strong evidence for the successful synthesis and correct identity of the compound. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern.[5]

Section 3: Synthesis and Characterization Context

The synthesis of novel benzotriazine derivatives is an active area of research.[6][7] Typically, these syntheses involve multi-step reactions starting from commercially available precursors. Following synthesis, comprehensive characterization is imperative. Beyond mass spectrometry, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Infrared (IR) spectroscopy are employed to elucidate the detailed molecular structure and confirm the presence of key functional groups.[8] Elemental analysis provides further validation of the empirical formula.

The following diagram illustrates the logical flow from synthesis to full characterization.

[Click to download full resolution via product page](#)

Caption: Logical workflow from synthesis to full compound characterization.

Conclusion

The molecular weight of 7-Methoxybenzo[e]triazin-3-amine is a fundamental constant, theoretically calculated to be approximately 176.18 g/mol. This value is a critical parameter for researchers in drug discovery and development. Experimental verification, primarily through mass spectrometry, is an essential step to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological and pharmacological studies. This guide provides the foundational knowledge required for the accurate handling and characterization of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Methoxybenzo[e][1,2,4]triazin-3-amine|27238-40-0--AN PharmaTech Co Ltd [anpharma.net]
- 3. 7-Methoxybenzo[e][1,2,4]triazin-3-amine , 95+%, 27238-40-0 - CookeChem [cookechem.com]
- 4. Cas 27238-40-0,1,2,4-BENZOTRIAZIN-3-AMINE, 7-METHOXY- | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new benzotriazole derivatives | Al-Qadisiyah Journal of Pure Science [journalsc.qu.edu.iq]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight of 7-Methoxybenzo[e]triazin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601121#molecular-weight-of-7-methoxybenzo-e-triazin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com